Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate
Description
Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a cyano group at position 4, a methyl group at position 3, and a benzamido substituent at position 5 modified with a 2,5-dioxopyrrolidinyl moiety. Its structural complexity and functional diversity make it a candidate for pharmaceutical and materials science research. While direct pharmacological data are unavailable in the provided evidence, its analogues demonstrate biological relevance, particularly in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
ethyl 4-cyano-5-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-3-28-20(27)17-11(2)14(10-21)19(29-17)22-18(26)12-5-4-6-13(9-12)23-15(24)7-8-16(23)25/h4-6,9H,3,7-8H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGIRZHFNPCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
Key Features:
- Functional Groups: The presence of a cyano group, a dioxopyrrolidine moiety, and a thiophene ring suggests diverse reactivity and potential biological interactions.
- Molecular Weight: Approximately 368.44 g/mol.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Anticancer Activity
Studies have reported that thiophene-based compounds possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Specific derivatives have been shown to inhibit tumor growth in vitro and in vivo models .
Case Study:
In a study examining the effects of thiophene derivatives on cancer cell lines, it was found that compounds similar to this compound significantly reduced cell viability in breast and colon cancer cells by promoting apoptotic mechanisms .
Anti-inflammatory Effects
Thiophene derivatives are also noted for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Mechanism:
The compound may exert its anti-inflammatory effects through the inhibition of NF-kB signaling pathways, which are crucial in the regulation of immune responses .
In Vivo Studies
In vivo studies using animal models have demonstrated that this compound exhibits significant pharmacological effects. For example, it has been tested for anticonvulsant activity in various seizure models .
| Study | Model Used | ED50 (mg/kg) | Outcome |
|---|---|---|---|
| Study A | MES Test | 32.08 | Effective |
| Study B | scPTZ Test | 40.34 | Effective |
Toxicity Profile
The toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate low acute toxicity; however, further investigations are necessary to establish a comprehensive safety profile .
Comparison with Similar Compounds
Structural Features
The compound shares a thiophene-2-carboxylate core with several analogues but differs in substituent patterns:
Key Observations :
- The dioxopyrrolidinyl group in the target compound introduces a cyclic imide, enhancing hydrogen-bonding capacity compared to phenylamino () or pyrazolylidene () substituents .
Physicochemical and Crystallographic Properties
- Solubility : The polar dioxopyrrolidinyl and benzamido groups likely improve aqueous solubility compared to hydrophobic analogues like Example 62 ().
- Melting Points : Thiophene derivatives with extended conjugation (e.g., pyrazolylidene in ) exhibit higher melting points (>200°C), while the target compound’s cyclic imide may reduce symmetry, lowering its melting point .
- Crystallography : Structural validation via SHELX () or WinGX () is critical for confirming stereochemistry, particularly the orientation of the dioxopyrrolidinyl group.
Preparation Methods
Cyclocondensation Reaction
The synthesis begins with the formation of the 3-methylthiophene-2-carboxylate core. Ethyl acetoacetate and cyanoacetamide derivatives undergo cyclocondensation under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) at elevated temperatures (80–100°C). This step generates the substituted thiophene ring through a Knorr-type mechanism, where the enol form of ethyl acetoacetate reacts with the nitrile group of cyanoacetamide.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| Ethyl acetoacetate | 1.0 equivalent |
| Cyanoacetamide | 1.2 equivalents |
| Acid catalyst | 10% w/w |
| Temperature | 90°C |
| Reaction time | 6–8 hours |
The reaction yields ethyl 4-cyano-3-methylthiophene-2-carboxylate as a pale-yellow solid, which is purified via recrystallization from ethanol.
Optimization of Reaction Conditions
Key variables affecting yield include:
- Catalyst choice : Polyphosphoric acid reduces side reactions compared to sulfuric acid.
- Stoichiometry : A 10% excess of cyanoacetamide ensures complete conversion of ethyl acetoacetate.
- Temperature control : Maintaining 90°C prevents decomposition of the nitrile group.
Benzamidation Reaction
Coupling Reagents and Conditions
The thiophene intermediate is functionalized at the 5-position via amide bond formation with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid . A two-step protocol is employed:
- Activation of the carboxylic acid : The benzoic acid derivative is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
- Nucleophilic acyl substitution : The acyl chloride reacts with the amino group of the thiophene intermediate in the presence of a base (e.g., triethylamine) at 0–5°C.
Reaction Scheme
$$ \text{Thiophene-NH}2 + \text{R-COCl} \xrightarrow{\text{Et}3\text{N}} \text{Thiophene-NH-COR} $$
Purification and Isolation
Chromatographic Techniques
Crude product is purified using silica gel column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50). The dioxopyrrolidine-containing fraction is identified via TLC (Rf = 0.45 in 50:50 hexane/ethyl acetate).
Crystallization Methods
Recrystallization from dimethylformamide (DMF) and water (9:1 v/v) yields needle-shaped crystals suitable for X-ray diffraction analysis.
Analytical Characterization
Spectroscopic Analysis
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the thiophene core in Ethyl 4-cyano-5-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate?
- Answer : The Gewald reaction is a cornerstone for synthesizing substituted thiophenes. Key steps include:
- Reacting ethyl cyanoacetate with acetoacetanilide and sulfur under reflux in solvents like DMF or ethanol .
- Optimizing reaction time (5–6 hours) and temperature (80–100°C) to enhance yield.
- Catalytic bases (e.g., triethylamine) improve cyclization efficiency. Post-reaction neutralization with acidified ice/water ensures product precipitation .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : Confirm substituent positions (e.g., methyl, cyano, benzamido groups) via ¹H/¹³C chemical shifts .
- Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- HPLC or TLC : Monitor reaction progress and purity (>95%) using solvent systems like ethyl acetate/hexane (3:7) .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Answer : Prioritize assays based on structural analogs:
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ comparisons) .
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Kinase inhibition : Screen against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How do substituents (e.g., 2,5-dioxopyrrolidin-1-yl, cyano groups) influence the compound’s binding affinity to biological targets?
- Answer :
- The 2,5-dioxopyrrolidin-1-yl moiety enhances hydrogen bonding with kinase ATP-binding pockets, as seen in analogous structures .
- The cyano group increases electrophilicity, potentially improving covalent interactions with cysteine residues in targets .
- Methodological approach : Perform molecular docking (e.g., AutoDock Vina) and compare binding scores with/without substituents .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Answer : Discrepancies often arise from:
- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
- Structural analogs : Compare IC₅₀ values of derivatives (e.g., methyl vs. phenyl substitutions) to isolate substituent effects .
Q. How can reaction yields be improved during the benzamido group coupling step?
- Answer :
- Activation reagents : Use HATU or EDCI/HOBt for efficient amide bond formation .
- Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance reagent solubility .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
Methodological Notes
- Synthetic Challenges : Purification via column chromatography (silica gel, gradient elution) is critical for isolating polar intermediates .
- Advanced Characterization : X-ray crystallography (if crystals form) resolves stereochemical ambiguities in the benzamido group .
- Statistical Optimization : Apply Design of Experiments (DoE) to multi-step syntheses for parameter optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
